Cas no 61318-63-6 (4-amino-2,5-dihydro-1H-imidazol-2-one)

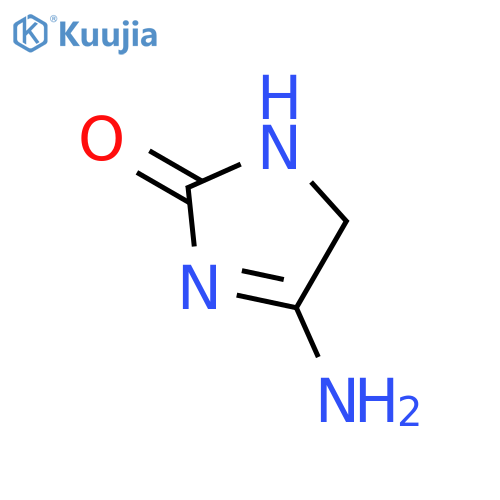

61318-63-6 structure

商品名:4-amino-2,5-dihydro-1H-imidazol-2-one

4-amino-2,5-dihydro-1H-imidazol-2-one 化学的及び物理的性質

名前と識別子

-

- 2H-Imidazol-2-one, 4-amino-1,5-dihydro-

- 4-amino-1,5-dihydroimidazol-2-one

- 4-amino-2,5-dihydro-1H-imidazol-2-one

- AKOS006350747

- iminoimidazolidinone

- EN300-124542

- 61318-63-6

- 4-Amino-1,5-dihydro-2H-imidazol-2-one

- DTXSID10602953

-

- インチ: InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H2,(H3,4,5,6,7)

- InChIKey: KXALCBULAZGRHX-UHFFFAOYSA-N

- ほほえんだ: C1C(=NC(=O)N1)N

計算された属性

- せいみつぶんしりょう: 99.04335

- どういたいしつりょう: 99.043261792g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 67.5Ų

じっけんとくせい

- PSA: 67.48

4-amino-2,5-dihydro-1H-imidazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124542-0.25g |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 0.25g |

$325.0 | 2023-02-15 | |

| Enamine | EN300-124542-0.1g |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 0.1g |

$228.0 | 2023-02-15 | |

| Enamine | EN300-124542-100mg |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95.0% | 100mg |

$228.0 | 2023-10-02 | |

| Enamine | EN300-124542-10000mg |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95.0% | 10000mg |

$2823.0 | 2023-10-02 | |

| A2B Chem LLC | AV51289-500mg |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 500mg |

$574.00 | 2024-04-19 | |

| 1PlusChem | 1P01A4K9-10g |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 10g |

$3552.00 | 2024-04-22 | |

| A2B Chem LLC | AV51289-1g |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 1g |

$726.00 | 2024-04-19 | |

| 1PlusChem | 1P01A4K9-250mg |

4-Amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 250mg |

$397.00 | 2025-03-04 | |

| 1PlusChem | 1P01A4K9-50mg |

4-Amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 50mg |

$205.00 | 2025-03-04 | |

| A2B Chem LLC | AV51289-10g |

4-amino-2,5-dihydro-1H-imidazol-2-one |

61318-63-6 | 95% | 10g |

$3007.00 | 2024-04-19 |

4-amino-2,5-dihydro-1H-imidazol-2-one 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

61318-63-6 (4-amino-2,5-dihydro-1H-imidazol-2-one) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬